2-(2-Bromopyridin-3-yl)piperidine-1-carbaldehyde
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Overview
Description
2-(2-Bromopyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic organic compound that features a piperidine ring substituted with a bromopyridine moiety and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopyridin-3-yl)piperidine-1-carbaldehyde typically involves the functionalization of piperidine derivatives. One common method includes the bromination of pyridine followed by the formation of the piperidine ring and subsequent introduction of the aldehyde group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromopyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(2-Bromopyridin-3-yl)piperidine-1-carboxylic acid.
Reduction: 2-(2-Bromopyridin-3-yl)piperidine-1-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Bromopyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromopyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromopyridine moiety may also interact with various receptors or enzymes, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloropyridin-3-yl)piperidine-1-carbaldehyde
- 2-(2-Iodopyridin-3-yl)piperidine-1-carbaldehyde
- 2-(2-Fluoropyridin-3-yl)piperidine-1-carbaldehyde
Uniqueness
2-(2-Bromopyridin-3-yl)piperidine-1-carbaldehyde is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions and influence the compound’s reactivity and binding properties. This makes it distinct from its chloro, iodo, and fluoro analogs .
Properties
Molecular Formula |
C11H13BrN2O |
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Molecular Weight |
269.14 g/mol |
IUPAC Name |
2-(2-bromopyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C11H13BrN2O/c12-11-9(4-3-6-13-11)10-5-1-2-7-14(10)8-15/h3-4,6,8,10H,1-2,5,7H2 |
InChI Key |
JREKRTLKFYMRNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=C(N=CC=C2)Br)C=O |
Origin of Product |
United States |
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